molecular formula C8H8BrFN2O B8170994 2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide

2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide

Cat. No.: B8170994
M. Wt: 247.06 g/mol
InChI Key: PZAVICZPRWSUGT-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide is a chemical compound with significant potential in various fields of scientific research. It is characterized by the presence of bromine, fluorine, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide typically involves several steps. One common method includes the bromination and fluorination of pyridine derivatives. The reaction conditions often require the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Industrial production methods may involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-12(2)8(13)5-3-7(9)11-4-6(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAVICZPRWSUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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